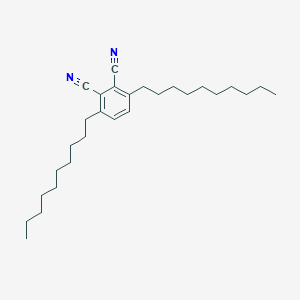

3,6-Bis(decyl)phthalonitrile

Description

Properties

IUPAC Name |

3,6-didecylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-19-25-21-22-26(28(24-30)27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZGQEHPKNNPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(C(=C(C=C1)CCCCCCCCCC)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397415 | |

| Record name | 3,6-BIS(DECYL)PHTHALONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119931-48-5 | |

| Record name | 3,6-BIS(DECYL)PHTHALONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Precursor Chemistry of 3,6 Bis Decyl Phthalonitrile

Synthetic Methodologies for 3,6-Disubstituted Phthalonitriles

The synthesis of 3,6-disubstituted phthalonitriles, such as 3,6-Bis(decyl)phthalonitrile, is achieved through several key strategic approaches. These methods provide access to a variety of derivatives, including those with alkyl, alkoxy, and aryl substituents, by leveraging foundational reactions in organic chemistry.

Diels-Alder Reactions in Phthalonitrile (B49051) Synthesis

Early routes for the synthesis of 3,6-disubstituted phthalonitriles, particularly those bearing alkyl, alkoxymethyl, alkenyl, and diphenyl groups, have utilized Diels-Alder reactions. researchgate.net This powerful cycloaddition reaction serves as a cornerstone for constructing the core cyclic structure of these molecules. researchgate.netresearchgate.net The versatility and predictability of the Diels-Alder reaction make it a valuable tool for creating six-membered rings with a high degree of control over the resulting stereochemistry. rsc.orgmdpi.com

In the context of synthesizing 3,6-dialkylphthalonitriles, the process can be more complex. One described multi-step sequence begins with a thiophene (B33073) derivative. The initial step involves the introduction of two alkyl groups at the alpha positions of the thiophene ring. Following this alkylation, the sulfur atom in the thiophene ring is oxidized. The resulting molecule then undergoes a Diels-Alder reaction with a suitable dienophile, such as fumaronitrile, to construct the substituted benzene (B151609) ring of the phthalonitrile. researchgate.net While effective in principle, this specific pathway has been noted to proceed with yields that are not consistently high. researchgate.net

Utilization of 2,3-Dicyanohydroquinone (B1218488) as a Strategic Starting Material

A more contemporary and widely applied strategy in the synthesis of 3,6-disubstituted phthalonitriles involves the use of 2,3-dicyanohydroquinone as a key intermediate. researchgate.net This precursor is highly valued for its versatility, allowing for the introduction of a wide array of functional groups at the 3 and 6 positions through modification of its hydroxyl groups.

The synthesis of 2,3-dicyanohydroquinone itself can be achieved through methods such as the reaction of p-benzoquinone with hydrogen cyanide or a two-step process from p-benzoquinone that proceeds through a 2,3-diformyl hydroquinone (B1673460) intermediate, which is then converted to the dicyano-derivative via oximation and elimination. google.com

The most direct application of 2,3-dicyanohydroquinone involves O-alkylation. This reaction converts the two hydroxyl groups into alkoxy groups, yielding 3,6-dialkoxyphthalonitriles. researchgate.net This method is particularly significant as these products are immediate precursors for near-infrared absorbing phthalocyanine (B1677752) derivatives. The alkylation is typically achieved by reacting 2,3-dicyanohydroquinone with an appropriate alkylating agent, such as an alkyl halide (e.g., decyl bromide) in the presence of a base.

| Reactant 1 | Reactant 2 | Product | General Conditions |

|---|---|---|---|

| 2,3-Dicyanohydroquinone | Alkyl Halide (e.g., R-Br) | 3,6-Dialkoxyphthalonitrile | Base (e.g., K₂CO₃), Solvent (e.g., DMF or Acetone) |

To expand the synthetic utility of 2,3-dicyanohydroquinone beyond alkoxy derivatives, a two-step process involving triflation followed by nucleophilic aromatic substitution (SNAr) is employed. First, the hydroxyl groups of 2,3-dicyanohydroquinone are converted to trifluoromethanesulfonate (B1224126) (triflate) groups. This conversion is crucial as triflates are excellent leaving groups.

The resulting bis-triflate derivative is highly susceptible to SNAr reactions. researchgate.net This allows for the introduction of a variety of nucleophiles. For instance, reaction with thiols readily provides 3,6-bis(alkylsulfanyl) and 3,6-bis(arylsulfanyl)phthalonitriles. researchgate.net This pathway significantly broadens the scope of accessible 3,6-disubstituted phthalonitriles. researchgate.net

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2,3-Dicyanohydroquinone | Triflic Anhydride (B1165640) (Tf₂O), Pyridine (B92270) | 2,3-Dicyano-1,4-phenylene bis(trifluoromethanesulfonate) | Triflation |

| 2 | 2,3-Dicyano-1,4-phenylene bis(trifluoromethanesulfonate) | Thiol (R-SH), Base | 3,6-Bis(alkylsulfanyl)phthalonitrile | SNAr |

Transition-Metal Catalyzed Cross-Coupling Reactions (Negishi, Suzuki)

The bis-triflate derivative of 2,3-dicyanohydroquinone is also an ideal precursor for transition-metal catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.net The Negishi and Suzuki reactions, in particular, have been successfully applied to synthesize 3,6-dialkyl and 3,6-diaryl phthalonitriles, respectively.

The nickel-catalyzed Negishi coupling reaction utilizes alkylzinc halide derivatives to introduce alkyl chains. researchgate.net This method has been shown to produce 3,6-dialkylphthalonitriles and 3,6-bis(substituted alkyl)phthalonitriles in yields ranging from approximately 40% to 70%. researchgate.net

Alternatively, the Suzuki coupling reaction, which typically employs a palladium catalyst, is used to couple the bis-triflate precursor with arylboronic acids to form 3,6-diarylphthalonitriles. researchgate.net Yields for the Suzuki coupling in this context are generally reported to be in the range of 65–70%. researchgate.net Comparative studies have suggested that for certain substrates, the Negishi coupling method can provide higher yields than the Suzuki protocol. researchgate.net

| Reaction | Starting Material | Coupling Partner | Catalyst System (Typical) | Product Type | Reported Yield Range |

|---|---|---|---|---|---|

| Negishi Coupling | 2,3-Dicyano-1,4-phenylene bis(trifluoromethanesulfonate) | Alkylzinc Halide (R-ZnX) | Nickel-based | 3,6-Dialkylphthalonitrile | 40-70% researchgate.net |

| Suzuki Coupling | 2,3-Dicyano-1,4-phenylene bis(trifluoromethanesulfonate) | Arylboronic Acid (Ar-B(OH)₂) | Palladium-based | 3,6-Diarylphthalonitrile | 65-70% researchgate.net |

Multi-Step Reaction Sequences from Thiophene Derivatives

An alternative synthetic route to long-chain 3,6-dialkylated phthalonitriles, including derivatives with C10, C12, C15, and C18 chains, starts from thiophene in a four-step sequence. nih.gov This approach highlights the utility of heterocyclic compounds as versatile starting materials in organic synthesis. organic-chemistry.orgnih.gov

The synthesis begins with the α-alkylation of the thiophene ring, introducing the desired long alkyl chains. researchgate.net The second step involves the oxidation of the sulfur atom within the thiophene ring. researchgate.net This modification breaks the aromaticity of the thiophene and transforms it into a suitable diene for a subsequent Diels-Alder reaction. researchgate.netnih.govmdpi.com The third step is a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile like fumaronitrile. researchgate.net The final step of the sequence is the aromatization of the cycloadduct to yield the final 3,6-dialkylphthalonitrile product.

Ammonolysis and Dehydration of Phthalic Acid Derivatives

A fundamental and versatile pathway to phthalonitriles involves the transformation of substituted ortho-phthalic acid derivatives, including their anhydrides, imides, and amides. semanticscholar.org This "acidic route" culminates in the formation of the dinitrile through a sequence of ammonolysis and dehydration steps. The process can be initiated from the corresponding 3,6-didecylphthalic acid or its anhydride.

Catalytic ammonolysis represents a significant industrial method for the large-scale production of phthalonitriles. semanticscholar.org In this process, the substituted phthalic anhydride or imide is reacted with gaseous ammonia (B1221849) at elevated temperatures, typically around 400 °C, in the presence of a catalyst such as borophosphate. semanticscholar.org This one-step ammoxidation process simplifies the traditional multi-step route, offering an efficient synthesis with yields that can range from 45% to 80%. semanticscholar.org The reaction effectively converts the carboxylic acid or derivative functional groups into nitrile groups.

The general transformation sequence is outlined below:

Phthalic Anhydride to Phthalimide: Reaction of the anhydride with a nitrogen source like urea (B33335) or ammonium (B1175870) acetate. worldscientific.com

Phthalimide to Phthalamide (B166641): Ammonolysis of the phthalimide, often using aqueous or alcoholic ammonia, opens the imide ring to form the diamide. worldscientific.com

Phthalamide to Phthalonitrile: The final step involves the dehydration of the phthalamide using a dehydrating agent or thermal conditions to yield the target phthalonitrile.

This pathway's versatility allows for the introduction of the desired alkyl substituents at an early stage, starting with a suitably substituted phthalic acid. worldscientific.com

Cyanation of Ortho-Dibromides (Rosenmund-Braun Reaction)

The Rosenmund-von Braun reaction is a classical and widely employed method for the synthesis of aryl nitriles, including substituted phthalonitriles. semanticscholar.orgwikipedia.org This reaction facilitates the direct conversion of an aryl halide to a nitrile through treatment with copper(I) cyanide (CuCN). organic-chemistry.org For the synthesis of this compound, the logical precursor would be 1,2-dibromo-3,6-didecylbenzene.

The reaction is typically performed at high temperatures (up to 200°C) in a polar, high-boiling solvent such as dimethylformamide (DMF), nitrobenzene, or pyridine. organic-chemistry.org The mechanism is believed to involve an oxidative addition of the aryl halide to the copper cyanide, forming a Cu(III) species, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Substrate | Aryl halide (typically bromide or iodide) | 1,2-dibromo-3,6-dialkylbenzene | |

| Reagent | Copper(I) Cyanide | CuCN (often in excess) | organic-chemistry.org |

| Solvent | Polar, high-boiling point | DMF, Pyridine, Nitrobenzene | organic-chemistry.org |

| Temperature | Elevated | Reflux, up to 200 °C | wikipedia.org |

Nucleophilic Displacement Reactions Involving 4-Nitrophthalonitrile (B195368) Precursors

Nucleophilic aromatic substitution (SNAr) on activated phthalonitrile rings is a powerful method for introducing a wide variety of functional groups. 4-Nitrophthalonitrile is a common and highly effective precursor for these reactions. The strongly electron-withdrawing nitro group at the 4-position activates the aromatic ring, particularly the carbon atom to which it is attached, for attack by nucleophiles. nih.govmdpi.com

This methodology is extensively used to synthesize phthalonitrile monomers for high-performance resins. mdpi.com Nucleophiles such as phenols, thiophenols, and amines can displace the nitro group to form ether, thioether, or amine linkages, respectively. For example, the reaction of 4-nitrophthalonitrile with diphenols in the presence of a base like potassium carbonate is a standard method for producing bisphthalonitrile resins. mdpi.com

While this method is exceptionally important for the synthesis of 4-substituted and 4,5-disubstituted phthalonitriles, it is not a direct route to 3,6-disubstituted isomers like this compound. The regiochemistry of the SNAr reaction is dictated by the position of the activating group. Therefore, this pathway serves as a primary strategy for creating other isomeric forms of substituted phthalonitriles, which are then used to produce phthalocyanines with different substitution patterns and properties. nih.gov The synthesis of 4-aminophenoxy phthalonitrile (APPH) is a notable application of this reaction, where the resulting compound can act as a self-catalyzing curing agent for other phthalonitrile resins. elsevierpure.com

Molecular Engineering Strategies in this compound Synthesis

The synthesis of this compound is a clear example of molecular engineering, where the structure of a molecule is deliberately designed to achieve specific properties in the final material. The choice of long alkyl chains (decyl groups) and their specific placement at the 3- and 6-positions of the phthalonitrile ring are strategic decisions aimed at controlling the molecule's physical and chemical characteristics.

A primary goal of introducing long, flexible alkyl chains like decyl groups is to enhance the solubility of both the phthalonitrile precursor and the resulting phthalocyanine macrocycle. nih.gov Unsubstituted phthalocyanines are notoriously insoluble, which severely limits their processability and applications. dergipark.org.tr The decyl chains disrupt the strong π-π stacking interactions between the planar phthalocyanine rings, leading to significantly improved solubility in common organic solvents.

The regiochemistry of the substituents is also critical. Placing the bulky decyl groups at the 3,6-positions (α-positions) creates significant steric hindrance around the forming macrocycle during the cyclotetramerization reaction. semanticscholar.org This steric control can be exploited in mixed-phthalonitrile reactions to influence the statistical distribution of products and facilitate the synthesis of low-symmetry phthalocyanines. umich.edu The choice of synthetic route, whether via the Rosenmund-Braun reaction starting from a pre-functionalized 3,6-didecyl-1,2-dibromobenzene or via the multi-step acidic route, is also a key part of the engineering strategy, dictated by precursor availability, desired purity, and scalability.

Advanced Purification and Isolation Techniques for Phthalonitrile Derivatives

The purity of phthalonitrile precursors is paramount for the successful synthesis of well-defined phthalocyanines. Impurities can interfere with the cyclotetramerization reaction, leading to lower yields and complex product mixtures that are difficult to separate. Several advanced purification and isolation techniques are employed for phthalonitrile derivatives. worldscientific.com

| Technique | Description | Applicability/Notes | Reference |

|---|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Effective for removing impurities with different solubility profiles. Ethanol (B145695) is a commonly used solvent. | worldscientific.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel). | Excellent for separating soluble derivatives from byproducts and isomers. However, strong aggregation effects of some phthalonitriles can complicate elution. | dergipark.org.tr |

| Aqueous Washing | Washing the crude product with water to remove inorganic salts and water-soluble impurities. | Often used as an initial work-up step, especially after reactions like the Rosenmund-Braun to remove residual copper salts. | google.com |

| Steam Distillation/Gassing | Passing an inert gas like steam through a heated aqueous mixture of the crude product to carry away volatile impurities. | Useful for removing more volatile byproducts such as tolunitrile from less volatile phthalonitriles. | google.com |

For long-chain alkyl-substituted phthalonitriles like this compound, a combination of these methods is often necessary. Following a synthesis like the Rosenmund-Braun reaction, an initial aqueous wash is crucial to remove the inorganic copper salts. organic-chemistry.org Subsequent purification is typically achieved through column chromatography on silica gel, taking advantage of the increased solubility imparted by the decyl chains. The choice of eluent is critical to achieve good separation. Finally, recrystallization from a suitable solvent, such as ethanol or hexanes, can be employed to obtain the highly pure phthalonitrile required for phthalocyanine synthesis. worldscientific.com The formation of an intermediate phthalamide during the "acidic route" can itself act as a purification step, as its formation and subsequent dehydration can help eliminate certain impurities. worldscientific.com

Phthalocyanine Formation from 3,6 Bis Decyl Phthalonitrile

Cyclotetramerization Reaction Pathways

The core reaction for forming the phthalocyanine (B1677752) macrocycle is the cyclotetramerization of four phthalonitrile (B49051) units. This process can be initiated through several pathways, often involving high temperatures and the presence of a metal salt or a strong base. dcu.iethieme-connect.de

A common and effective method for synthesizing metallated phthalocyanines is the metal-template directed cyclotetramerization. mdpi.com In this approach, a metal salt is introduced into the reaction mixture, where the metal ion acts as a template, organizing the four 3,6-bis(decyl)phthalonitrile molecules around it to facilitate the ring-closing reaction. researchgate.netrsc.org This method provides a degree of control over the formation of the final metallated phthalocyanine complex. mdpi.com For instance, the synthesis of 1,4,8,11,15,18,22,25-octakis(dodecyl)phthalocyaninatozinc(II) has been achieved through this template method. mdpi.com The choice of the metal ion is crucial as it can influence the reaction conditions and the properties of the resulting phthalocyanine.

The general mechanism involves the coordination of the nitrile nitrogen atoms to the metal ion, which brings the four precursor molecules into proximity and the correct orientation for the subsequent cyclization steps. This templating effect significantly enhances the yield and purity of the desired metallated phthalocyanine.

Strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are frequently employed as catalysts in the cyclotetramerization of phthalonitriles, particularly for the synthesis of metal-free phthalocyanines. dcu.ieresearchgate.net The reaction mechanism in the presence of these bases in an alcohol solvent is believed to involve the initial formation of an alkoxide anion. thieme-connect.de This alkoxide then initiates the cyclotetramerization cascade.

The use of DBU or DBN is considered an efficient method, often proceeding under relatively mild conditions and yielding pure phthalocyanines. researchgate.net These bases can also be used in the synthesis of metallated phthalocyanines by including a metal salt in the reaction mixture. dcu.ie

The choice of solvent and reaction conditions plays a critical role in the successful synthesis of phthalocyanines from this compound. High-boiling point solvents are typically required to achieve the necessary temperatures for the cyclotetramerization reaction. dcu.ie Common solvents include n-pentanol, which is often used in conjunction with DBU or DBN. researchgate.netjmchemsci.com

For metal-template directed syntheses, a mixture of o-dichlorobenzene (o-DCB) and anhydrous dimethylformamide (DMF) has been used. acs.org The reaction temperature and duration are also crucial parameters that need to be optimized to maximize the yield and purity of the desired phthalocyanine product. For example, the synthesis of a metal-free octakis(dodecyl)phthalocyanine involved heating 3,6-bis(dodecyl)phthalonitrile in n-pentanol at 110 °C for 18 hours in the presence of lithium metal. mdpi.com The cyclotetramerization reactions are generally sensitive to the specific combination of solvent, temperature, and the source of the metal ion. core.ac.uk

Directed Synthesis of Substituted Phthalocyanine Derivatives

The synthesis of phthalocyanine derivatives with specific substitution patterns allows for the fine-tuning of their physical and chemical properties. The use of this compound as a precursor directs the synthesis towards non-peripherally substituted octakis(decyl)phthalocyanines. mdpi.comnih.gov

The position of the alkyl substituents on the phthalocyanine macrocycle has a profound impact on its properties. Non-peripherally substituted phthalocyanines, derived from 3,6-disubstituted phthalonitriles, exhibit different characteristics compared to their peripherally substituted isomers, which are synthesized from 4,5-disubstituted phthalonitriles. mdpi.comnih.gov

One of the most significant differences is the effect on the electronic absorption spectra. The Q-band, which is the lowest energy absorption band, of non-peripherally substituted phthalocyanines is red-shifted by approximately 18-26 nm compared to their peripheral counterparts. mdpi.comnih.gov This shift is attributed to the different electronic effects of the substituents on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the phthalocyanine core. nih.gov

Furthermore, non-peripherally substituted phthalocyanines generally exhibit higher solubility in organic solvents than their peripheral isomers. mdpi.comnih.gov This increased solubility is a significant advantage for their processing and characterization. From a structural standpoint, the non-peripheral aromatic hydrogens in peripherally substituted phthalocyanines are sterically hindered by the alkyl groups, whereas the peripheral hydrogens in non-peripheral isomers are more exposed. mdpi.com

| Property | Non-Peripheral Substitution | Peripheral Substitution |

| Q-Band Absorption | Red-shifted | Blue-shifted |

| Solubility | Generally higher | Generally lower |

| Steric Hindrance | Less hindered peripheral hydrogens | Sterically hindered aromatic hydrogens |

The length of the alkyl chains attached to the phthalocyanine precursor can influence the formation and properties of the resulting macrocycle. Studies on various octa-alkyl substituted phthalocyanines have shown that the chain length affects their mesomorphic (liquid crystalline) properties. tandfonline.com Longer alkyl chains can lead to the formation of more continuous films with larger domains when deposited on a substrate. shu.ac.uk

In the context of self-assembled monolayers, the length of the alkyl tether has a profound effect on the orientation and packing density of the phthalocyanine macrocycle on a gold surface. uea.ac.ukpsu.edu While these studies were not specifically on this compound, they provide valuable insights into the general influence of alkyl chain length. The steric hindrance caused by the alkyl chains, particularly in non-peripheral positions, can also influence the molecule-molecule distance in molecular stacks. aip.org The introduction of bulky substituents at the periphery is a known strategy to reduce intermolecular interactions and enhance solubility. core.ac.uk

Synthesis of Metal-Free Phthalocyanines

The synthesis of metal-free phthalocyanines from 3,6-disubstituted phthalonitriles, such as this compound, is a foundational procedure for creating soluble and functional macrocycles. A common and effective method involves the cyclotetramerization of the phthalonitrile precursor in a high-boiling point alcohol, such as n-pentanol, initiated by a strong base.

One established route uses lithium metal in n-pentanol. mdpi.com In this reaction, the lithium metal reacts with the alcohol to form lithium pentoxide in situ. This alkoxide acts as a nucleophilic initiator for the tetramerization of the phthalonitrile. The reaction mixture is typically heated to a high temperature (e.g., 80°C or higher) under an inert atmosphere, like argon, to proceed. mdpi.com This process results in the formation of the dilithium (B8592608) phthalocyanine complex, which is subsequently demetalated during an acidic workup to yield the metal-free 1,4,8,11,15,18,22,25-octakis(decyl)phthalocyanine. mdpi.compsu.edu The long alkyl chains conferred by the decyl groups significantly enhance the solubility of the resulting macrocycle in common organic solvents, which is a critical property for its characterization and application. mdpi.commdpi.com

The general reaction for the synthesis of metal-free octakis(decyl)phthalocyanine is summarized in the table below.

Table 1: Synthesis of Metal-Free 1,4,8,11,15,18,22,25-Octakis(decyl)phthalocyanine

| Precursor | Reagents | Product | Reference |

|---|

Post-Synthetic Metalation of Phthalocyanine Macrocycles

Once the metal-free phthalocyanine macrocycle has been synthesized and purified, a central metal ion can be inserted in a subsequent step known as post-synthetic metalation. nih.gov This method allows for the creation of a wide variety of metallophthalocyanines from a single metal-free precursor.

The process typically involves refluxing the metal-free phthalocyanine with a salt of the desired metal in a suitable high-boiling solvent. For instance, to synthesize zinc(II) 1,4,8,11,15,18,22,25-octakis(decyl)phthalocyanine, the metal-free macrocycle is reacted with an excess of a zinc salt, such as zinc(II) acetate, in a solvent like toluene (B28343) or a mixture of toluene and N,N-dimethylformamide (DMF). psu.edumdpi.com The reaction progress can be monitored using UV-Vis spectroscopy, observing the characteristic shift in the Q-band absorption upon metal insertion. nih.gov The resulting metallophthalocyanine is then purified, typically using column chromatography, to remove the excess metal salt and any unreacted starting material. This method is versatile and has been used to insert various metals into phthalocyanine cores. psu.edunih.gov

Table 2: Example of Post-Synthetic Metalation

| Precursor | Reagent | Solvent | Product | Reference |

|---|

Controlled Synthesis Approaches for Low-Symmetry Phthalocyanines (e.g., ABAB-type)

The synthesis of low-symmetry phthalocyanines, where different phthalonitrile precursors are combined in a single macrocycle, presents a significant synthetic challenge due to the formation of multiple isomers. nih.gov However, controlled strategies have been developed to favor the formation of specific isomers, such as the ABAB type, which have unique electronic and physical properties.

Statistical Cross-Condensation Procedures

The most straightforward approach to forming low-symmetry phthalocyanines is the statistical cross-condensation of two different phthalonitrile precursors (A and B). semanticscholar.org When this compound (precursor A) is co-cyclomerized with another substituted phthalonitrile (precursor B), a mixture of up to six different phthalocyanines can form: the two symmetric products (A₄ and B₄) and four asymmetric products (A₃B, A₂B₂ cis, A₂B₂ trans, and AB₃).

However, the yield of specific isomers can be influenced by steric factors. nih.gov The use of a bulky precursor, such as this compound, can sterically hinder its own self-condensation (to form A₄). nih.govnih.gov This reluctance to self-condense increases the probability of cross-condensation with a less bulky phthalonitrile (B), thereby enhancing the relative yield of the cross-condensed products. researchgate.net In particular, this steric hindrance favors the formation of the alternating ABAB-type isomer over the adjacent AABB-type, as it minimizes steric clash between the bulky decyl groups on adjacent isoindole units. nih.govnih.gov This strategy has been effectively used to synthesize ABAB-type zinc(II) phthalocyanines. nih.gov

The "Lithium Method" for Asymmetric Phthalocyanine Construction

The "Lithium Method," which utilizes lithium alkoxides, can be adapted for the controlled synthesis of asymmetric phthalocyanines. thieme-connect.de While the direct cyclotetramerization using lithium pentoxide in pentanol (B124592) typically leads to symmetric metal-free phthalocyanines, modifications of this approach can provide access to building blocks for low-symmetry structures. mdpi.com

A key strategy involves the reaction of a phthalonitrile with lithium methoxide (B1231860) in boiling methanol (B129727) to form a 1,3-diiminoisoindoline (B1677754) intermediate. semanticscholar.org This intermediate, corresponding to one of the phthalonitrile precursors (e.g., from this compound), can then be isolated. In a subsequent step, this pre-formed AA-type intermediate can be reacted with a different phthalonitrile or its corresponding diiminoisoindoline derivative (B) to construct AABB or A₃B type phthalocyanines in a more controlled manner than a purely statistical condensation. semanticscholar.org This stepwise approach allows for a more targeted construction of the final macrocycle, reducing the complexity of the product mixture.

Boron Subphthalocyanine (B1262678) Ring Expansion Reactions

One of the most elegant and controlled methods for synthesizing pure, low-symmetry A₃B-type phthalocyanines is the boron subphthalocyanine ring expansion reaction. semanticscholar.orgthieme-connect.de Subphthalocyanines (SubPcs) are lower homologues of phthalocyanines, consisting of three isoindole units linked in a macrocycle around a central boron atom. researchgate.net

The synthesis begins with the cyclotrimerization of a phthalonitrile precursor, such as this compound, in the presence of a boron trihalide (e.g., BCl₃). This forms the corresponding peripherally substituted boron subphthalocyanine. researchgate.net This stable SubPc can be isolated and purified.

The key step is the ring expansion reaction. The purified SubPc is reacted with a 1,3-diiminoisoindoline derivative of a different phthalonitrile (the "B" unit). This reaction proceeds by inserting the fourth isoindole unit into the SubPc macrocycle, expanding it to the full phthalocyanine size and displacing the boron atom. semanticscholar.org This method exclusively yields the A₃B-type phthalocyanine, as the SubPc acts as a template for the three "A" units. This avoids the statistical mixture of products inherent in cross-condensation methods and is a powerful tool for the rational design of asymmetrically substituted phthalocyanines. semanticscholar.orgthieme-connect.de

Supramolecular Chemistry and Self Assembly of Decyl Substituted Phthalocyanines

Mechanisms of π–π Stacking Interactions

The primary driving force for the one-dimensional assembly of decyl-substituted phthalocyanines is the attractive, non-covalent interaction between the electron-rich π-systems of the planar macrocycles. core.ac.uk This phenomenon, known as π–π stacking, leads to the formation of columnar structures where the phthalocyanine (B1677752) molecules stack one on top of the other, akin to a roll of coins. core.ac.uk The extensive 18 π-electron system of the phthalocyanine core facilitates these strong intermolecular interactions. mdpi.com

The geometry of the stacking is critical in determining the electronic properties of the resulting assembly. In many substituted phthalocyanines, the molecules adopt a slightly offset or staggered arrangement to minimize repulsive forces and maximize attractive interactions. The strength of these π–π interactions is a key factor in the thermal stability of the columnar phases. Theoretical calculations and experimental data on related systems suggest that the inter-core distance in such stacks is typically in the range of 3.4 to 3.6 Å for peripherally substituted phthalocyanines. nih.gov This close packing is essential for efficient charge transport along the columns, making these materials promising for applications in organic electronics. core.ac.uk The introduction of bulky substituents can sterically hinder and reduce the intermolecular π-π interactions, which in turn can lower the melting points of the compounds. core.ac.uk

Role of Aliphatic–Aliphatic Interactions in Self-Assembly

While π–π stacking governs the formation of the columns, the interactions between the peripheral decyl chains are crucial for the organization of these columns into two- and three-dimensional lattices. These van der Waals forces, or aliphatic–aliphatic interactions, cause the molten alkyl chains of adjacent columns to interdigitate, providing the necessary cohesion to form a stable, ordered mesophase.

Formation of Highly Ordered Columnar Structures

The synergy between π–π stacking of the aromatic cores and the aliphatic–aliphatic interactions of the decyl chains results in the hierarchical self-assembly of highly ordered columnar structures. core.ac.uk These columns represent a form of supramolecular polymer, where the monomeric units are held together by non-covalent bonds. X-ray diffraction (XRD) is a primary tool for characterizing these structures. XRD patterns of such materials typically show a sharp reflection in the wide-angle region corresponding to the intracolumnar stacking distance of the phthalocyanine cores (around 3.4 Å) and several sharp reflections in the small-angle region, which relate to the ordered packing of the columns into a two-dimensional lattice.

Phthalocyanines bearing eight peripheral decyl chains are classic examples of discotic (disc-like) molecules that exhibit thermotropic liquid crystallinity. Upon heating, the crystalline solid transitions into a discotic mesophase, where the molecules have gained rotational and positional freedom but maintain a high degree of orientational order within the columns. The most commonly observed mesophase for such compounds is the hexagonal columnar (Col_h_) phase, where the columns are arranged on a hexagonal lattice. This phase is characterized by its fluidity and anisotropic properties.

The transition from a crystalline solid to a discotic mesophase involves the melting of the aliphatic chains, which provides the necessary mobility for the columns to arrange themselves into a liquid crystalline lattice. The table below lists the phase transition temperatures and enthalpies for analogous octakis(alkylthio) substituted phthalocyanines, illustrating the typical thermal behavior of these materials.

| Compound | Transition | Temperature (°C) | Enthalpy Change (kJ/mol) |

| (C₈S)₈PcH₂ | K → D_h | 112 | 46.4 |

| D_h_ → IL | 295 | 14.6 | |

| (C₁₂S)₈PcH₂ | K → D_h_ | 96 | 90.8 |

| D_h_ → IL | 268 | 19.2 |

K = Crystal, D_h_ = Discotic Hexagonal Columnar Mesophase, IL = Isotropic Liquid. Data adapted from a study on octakis(alkylthio)phthalocyanines.

In the liquid crystalline state, the columnar structures exhibit properties that are intermediate between those of a solid and a liquid. The stacked phthalocyanine cores provide a pathway for one-dimensional charge or energy transport along the column axis, while the molten aliphatic chains give the material its fluid-like characteristics. This unique combination of properties is of great interest for applications such as molecular wires, sensors, and photovoltaic devices. The mobility of charge carriers within these columnar phases can be exceptionally high, provided the columns are well-ordered and continuous. The homeotropic alignment of these columns, where they stand perpendicular to a substrate, is often sought to maximize device performance.

Aggregation Behavior in Solution and Thin Films

In solution, phthalocyanine molecules have a strong tendency to aggregate due to the same π–π interactions that drive the formation of columnar phases in the bulk state. rsc.org This aggregation is highly dependent on factors such as the solvent, the concentration of the phthalocyanine, and the temperature. Aggregation is often detrimental for applications that rely on the properties of the monomeric species, such as in photodynamic therapy, as it can alter the photophysical properties and reduce the quantum yield of singlet oxygen generation. acs.org The introduction of bulky peripheral substituents, like decyl chains, helps to mitigate this aggregation by sterically hindering the close approach of the macrocycles. rsc.org

The aggregation of decyl-substituted phthalocyanines is significantly influenced by the nature of the solvent. In non-coordinating, non-polar solvents, π–π stacking is more favorable, leading to a higher degree of aggregation. Conversely, in polar, coordinating solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), solvent molecules can interact with the phthalocyanine core, disrupting the intermolecular interactions and favoring the monomeric state. dergipark.org.tr

The effect of concentration on aggregation can be monitored using UV-Vis absorption spectroscopy. According to the Beer-Lambert law, the absorbance of a solution should be directly proportional to the concentration of the absorbing species. For phthalocyanines, the sharp, intense absorption band in the red region of the spectrum, known as the Q-band, is characteristic of the monomeric species. mdpi.com When aggregation occurs, new, often blue-shifted and broadened bands (H-aggregates) appear, and a plot of absorbance versus concentration will deviate from linearity. rsc.org

Studies on the closely related octakis(dodecyl)phthalocyaninatozinc(II) in THF have shown that the Beer-Lambert law holds true up to concentrations of at least 12 µM, indicating that aggregation is minimal under these conditions. mdpi.comnih.gov This demonstrates the effectiveness of the long peripheral alkyl chains in preventing aggregation in a coordinating solvent.

| Phthalocyanine Derivative | Solvent | Concentration Range for Linearity | Observation |

| Non-peripheral ZnPc(C₁₂H₂₅)₈ | THF | Up to 12 µM | Beer-Lambert law is valid; minimal aggregation. |

| Peripheral ZnPc(C₁₂H₂₅)₈ | THF | Up to 10 µM | Beer-Lambert law is valid; minimal aggregation. |

| Peripheral H₂Pc(C₁₂H₂₅)₈ | THF (60°C) | Up to 8 µM | Beer-Lambert law is valid; minimal aggregation. |

Data for analogous octakis(dodecyl)phthalocyanines. mdpi.comnih.gov

In less coordinating or non-polar solvents, the tendency to aggregate would be significantly higher, and deviations from the Beer-Lambert law would be expected at much lower concentrations. The balance between solute-solute and solute-solvent interactions is therefore the critical determinant of the aggregation state of these molecules in solution.

Impact of Alkyl Chain Length and Branching on Aggregation Propensities

The aggregation of phthalocyanine (Pc) molecules, primarily driven by π-π stacking interactions between the aromatic macrocycles, is significantly influenced by the nature of their peripheral substituents. The length and branching of alkyl chains, such as the decyl groups derived from 3,6-Bis(decyl)phthalonitrile, play a crucial role in modulating the self-organization and aggregation propensities of these molecules.

Long alkyl chains attached to the phthalocyanine core generally serve to increase solubility in organic solvents. researchgate.net However, their impact on aggregation is more complex. Studies on a series of octa-alkyl-substituted zinc phthalocyanines have shown that while the length of the alkyl chain (from butyl to decyl) clearly affects the separation between the aromatic cores in thin films, it only causes minor changes to the electronic properties. aip.org The intermolecular distance can be varied with the size of the substituents. aip.org

Research examining alkyl-substituted phthalocyanines with varying chain lengths (C4 to C18) has demonstrated that the symmetry of the resulting self-organized structures tends to decrease as the alkyl chain becomes longer. nih.gov This is attributed to the molecules' tendency to form densely packed structures. For chains of intermediate length (C4 to C10), the final structure is a result of competition between the drive for dense packing and the resulting strain on intermolecular interaction energy. nih.gov For longer chains (C10 to C18), the molecules prioritize dense packing by reducing symmetry, even if it introduces distortion. nih.gov The presence of these aliphatic chains can act as a spacer between the aromatic cores, sterically hindering the formation of closely packed molecular stacks. aip.org

| Alkyl Chain Length | Impact on Self-Organized Structure | Reference |

| Short to Intermediate (C4-C10) | Structure dependent on balance between dense packing and intermolecular interaction energy. | nih.gov |

| Long (C10-C18) | Tendency to form densely packed structures by reducing symmetry. | nih.gov |

| Butyl, Heptyl, Decyl | Increased separation between aromatic cores with increasing length. | aip.org |

Strategies for Hindering Unwanted Aggregation (e.g., Bulky Substituents)

Uncontrolled aggregation of phthalocyanines is often detrimental as it can quench their desirable photophysical properties. acs.org Consequently, significant research has focused on developing strategies to hinder or control this process. A primary and effective strategy involves the introduction of bulky substituents onto the phthalocyanine periphery. nih.gov

These bulky groups create steric hindrance, which physically prevents the planar aromatic cores from approaching each other closely enough for strong π-π stacking to occur. nih.govelsevierpure.com This disruption of planarity is a key mechanism for reducing aggregation. acs.org Substituents can be introduced at either the peripheral (positions 2, 3, 9, 10, etc.) or non-peripheral (positions 1, 4, 8, 11, etc.) sites of the phthalocyanine ring. acs.org

Examples of such strategies include:

Introducing bulky functional groups: Groups like perfluoroisopropyl have been shown to effectively prevent stacking and maintain the monomeric state of phthalocyanines in solution. nih.gov

Substitution at non-peripheral positions: Attaching substituents at these positions can induce a non-coplanar, saddle-like distortion in the phthalocyanine structure, which reduces intermolecular interactions and lowers aggregation. acs.org

Formation of Metal-Organic Frameworks (MOFs): By converting the phthalocyanine into a linker within a MOF, the spatial arrangement of the molecules can be precisely controlled. Introducing bulky side groups on these linkers increases steric hindrance and can rationally tune the electronic coupling between them. rsc.org

These modifications not only enhance solubility by disrupting crystal packing but also help maintain the desired photo-physical properties of the individual molecules. acs.orgelsevierpure.com

Biomimetic Approaches to Self-Assembly

Nature provides exquisite examples of highly efficient self-assembled systems, such as the chlorosomal antennae of green photosynthetic bacteria, where bacteriochlorophylls aggregate to form efficient light-harvesting structures. Inspired by these natural systems, biomimetic approaches have been developed for the self-assembly of synthetic chromophores like phthalocyanines. rsc.orgnih.gov

This strategy involves equipping the phthalocyanine molecule with specific recognition motifs that can direct their assembly in a controlled manner, mimicking the natural process. A notable example is the synthesis of acylphthalocyanines, which incorporate carbonyl groups as recognition sites and solubilizing alkyl chains. rsc.orgnih.gov These molecules, for the first time, mimic the natural chlorosomal bacteriochlorophylls using the robust phthalocyanine pigment. rsc.org The self-assembly of these biomimetic phthalocyanines leads to structures with significantly altered photophysical properties, such as a very broad and red-shifted Q-band absorption that extends beyond 900 nm. nih.gov

Formation of Supramolecular Ensembles with Other Functional Molecules (e.g., Fullerenes, Nanocarbons)

The self-assembly of phthalocyanines with other photo- or electroactive molecules, such as fullerenes and carbon nanostructures (carbon nanotubes, graphene), has emerged as a powerful strategy for creating novel donor-acceptor (D-A) systems. nih.govnih.gov These supramolecular ensembles are held together by non-covalent interactions and often exhibit efficient photoinduced electron-transfer processes, making them promising for applications in optoelectronics. nih.govresearchgate.net

Phthalocyanines act as excellent light-harvesting donors due to their high molar absorption coefficients, while nanocarbons serve as effective electron acceptors. nih.govresearchgate.net The assembly can be driven by various non-covalent forces, including π-π stacking and van der Waals interactions. rug.nl A key advantage of the supramolecular approach is that it generally preserves the intrinsic electronic properties of the individual components, unlike covalent functionalization which can disrupt the electronic network of nanocarbons. rug.nl The direction of photoinduced charge transfer in these hybrids can be controlled by tuning the electronic levels of the phthalocyanine through substitution. nih.gov

Exploration of Metal-Ligand and Cation-Crown Ether Interactions

Beyond simple π-π stacking, more specific and directional interactions can be employed to construct sophisticated supramolecular architectures. Metal-ligand coordination and cation-crown ether interactions are two powerful tools in this regard.

Metal-Ligand Interactions: This approach involves the coordination of a metal center in one molecule with a ligand on another. It has been effectively used to assemble phthalocyanine-fullerene supramolecular structures. acs.org For instance, a pyridyl-substituted fullerene can coordinate to the central zinc atom of a zinc phthalocyanine, forming a discrete donor-acceptor pair. acs.org This strategy allows for precise control over the distance and orientation between the donor and acceptor units.

Cation-Crown Ether Interactions: Phthalocyanines can be functionalized with crown ether moieties, which are macrocyclic polyethers capable of selectively binding specific cations. ru.nl The addition of metal salts to solutions of these crowned phthalocyanines can induce aggregation, as the cations complex with the crown ether rings, bridging the phthalocyanine molecules together. ru.nl This cation-induced assembly can be used to form ordered columnar structures. ru.nl This interaction has also been used to link phthalocyanines to other functional units, such as fullerenes appended with an ammonium (B1175870) group, which binds within the crown ether cavity. nih.gov

| Interaction Type | Description | Example | Reference |

| Metal-Ligand | Coordination between a metal center (e.g., Zn in Pc) and a ligand (e.g., pyridine (B92270) on a fullerene). | Formation of a ZnPc-pyridylfullerene complex. | acs.org |

| Cation-Crown Ether | Complexation of a metal cation by crown ether rings attached to the Pc macrocycle, bridging molecules. | Alkali metal picrates complexing with crown ether Pcs to form untilted stacks. | ru.nl |

Size-Selective Formation of Non-Covalent Complexes

The formation of stable supramolecular complexes relies on the principle of molecular recognition, where non-covalent interactions between two or more molecules lead to a specific, organized structure. A critical factor governing this process is complementarity in size and shape between the interacting species.

This size- and shape-selectivity is evident in the complexation of various guest molecules by host systems. For example, molecular tweezers based on nanographene structures have shown a clear preference for complexing with the larger, more π-extended C70 fullerene over the smaller C60 fullerene, as demonstrated by significantly higher binding constants. rsc.org This selectivity is driven by a better fit and more extensive non-covalent interactions, primarily dispersion and electrostatic forces. rsc.org

Similarly, the cavity size of crown ethers dictates their binding selectivity for different cations. mdpi.com For instance, 18-crown-6 (B118740) is an excellent host for the potassium ion (K+), while the smaller 12-crown-4 (B1663920) preferentially binds the lithium ion (Li+). mdpi.comresearchgate.net This principle can be extended to the design of phthalocyanine-based supramolecular systems, where the geometry of receptor sites and the size of appended groups can be tailored to achieve selective binding and assembly with specific functional molecules. The strategic use of these non-covalent interactions is crucial for creating complex, functional architectures from molecular building blocks. nih.gov

Spectroscopic Characterization Methodologies in Phthalocyanine Research

UV-Vis Absorption Spectroscopy for Electronic Transition Analysis

UV-Vis absorption spectroscopy is a primary tool for confirming the formation of the extended π-conjugated system of phthalocyanines and for studying their electronic properties. The spectra of phthalocyanines are defined by two main absorption regions. mdpi.com

The electronic absorption spectra of phthalocyanines are characterized by two principal bands: the B-band (or Soret band) in the ultraviolet region (typically 300–400 nm) and the intense Q-band in the visible region (600–750 nm). mdpi.com The Q-band, which is of particular interest, originates from the π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine (B1677752) macrocycle. worldscientific.com For metallated phthalocyanines with D4h symmetry, the Q-band appears as a single, sharp peak. mdpi.commdpi.com In contrast, metal-free phthalocyanines (D2h symmetry) exhibit a split Q-band with two components due to the lower symmetry. mdpi.com

Phthalocyanines synthesized from 3,6-disubstituted phthalonitrile (B49051) precursors, such as 3,6-Bis(decyl)phthalonitrile, display these characteristic absorptions. For instance, a zinc(II) phthalocyanine featuring non-peripheral thio-alkyl substituents shows a Q-band maximum at approximately 780 nm. jmchemsci.com An asymmetrically substituted zinc porphyrazine derived from 3,6-bis(decylthio)phthalonitrile exhibits its Q-band at 676 nm. worldscientific.com

| Phthalocyanine Type | Band | Typical Wavelength (nm) | Reference |

|---|---|---|---|

| General Metallophthalocyanines | B-band (Soret) | 300-500 | mdpi.com |

| General Metallophthalocyanines | Q-band | 600-750 | mdpi.com |

| Non-peripheral thio-alkyl Zn(II) Pc | Q-band | ~780 | jmchemsci.com |

| Asymmetric Zn(II) Porphyrazine from 3,6-bis(decylthio)phthalonitrile | Q-band | 676 | worldscientific.com |

The position of substituents on the phthalonitrile precursor has a profound effect on the electronic spectrum of the resulting phthalocyanine. The substitution of decyl groups at the 3,6-positions of the phthalonitrile ring places them at the "non-peripheral" positions of the final phthalocyanine macrocycle. This non-peripheral substitution is known to cause a significant bathochromic shift (red-shift) in the Q-band absorption. researchgate.netheeneygroup.com

This red-shift occurs because the steric hindrance between substituents on adjacent benzene (B151609) units forces the phthalocyanine core to distort and adopt a more non-planar conformation. umich.edu This distortion alters the electronic structure and reduces the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths. nih.gov For example, a comparative study of octakis(dodecyl)phthalocyanines demonstrated that the Q-band for the non-peripherally substituted isomer was red-shifted by approximately 18 nm compared to its peripherally substituted counterpart. mdpi.com Similarly, a zinc porphyrazine derived from 3,6-bis(decylthio)phthalonitrile showed a Q-band shifted 26 nm to longer wavelengths compared to the unsubstituted zinc phthalocyanine. worldscientific.com This effect is a hallmark of 1,4,8,11,15,18,22,25-octasubstituted phthalocyanines derived from 3,6-disubstituted phthalonitriles. heeneygroup.com

Phthalocyanines, being large planar aromatic molecules, have a strong tendency to aggregate in solution, which significantly alters their spectroscopic properties. This aggregation is typically concentration-dependent. In UV-Vis spectra, aggregation is often manifested by the appearance of a new, blue-shifted band or a broad, less-defined Q-band. nih.gov

The study of aggregation is crucial for understanding the behavior of these compounds in various applications. To minimize intermolecular aggregation and study the properties of the monomeric species, spectra are typically recorded in very dilute solutions (e.g., down to 10⁻⁷ mol dm⁻³). researchgate.net The absence of aggregation can be confirmed by verifying that the solution adheres to the Beer-Lambert law, where a linear relationship exists between absorbance and concentration. A deviation from this linearity is a strong indicator of aggregation. mdpi.comresearchgate.netarizona.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the definitive structural elucidation of phthalonitrile precursors and their corresponding phthalocyanine products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. researchgate.netbohrium.com

¹H NMR spectroscopy is used to confirm the identity and purity of this compound and the phthalocyanines derived from it. For the precursor, the spectrum is expected to be relatively simple due to the molecule's symmetry.

Based on data for the closely related compound 3,6-bis(decylthio)phthalonitrile, the key signals for this compound would be:

A singlet for the two equivalent aromatic protons (H-4 and H-5) around δ 7.72 ppm. jmchemsci.com

A triplet corresponding to the four protons of the methylene (B1212753) groups directly attached to the aromatic ring (α-CH₂).

A broad multiplet for the bulk of the methylene protons in the two decyl chains.

A triplet for the six protons of the terminal methyl groups (–CH₃). jmchemsci.com

For the resulting octakis(decyl)phthalocyanine, the ¹H NMR signals become broader due to the presence of positional isomers and potential aggregation. tubitak.gov.tr However, distinct signals for the aromatic protons and the alkyl chain protons are still observable and confirm the structure. researchgate.net

| Proton Environment (in this compound) | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference Analogue |

|---|---|---|---|

| Aromatic (H-4, H-5) | ~7.7 | Singlet | jmchemsci.com |

| α-CH₂ (attached to ring) | ~2.9 | Triplet | jmchemsci.com |

| -(CH₂)₈- | ~1.2-1.7 | Multiplet | jmchemsci.com |

| -CH₃ | ~0.9 | Triplet | jmchemsci.com |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. For this compound, the spectrum would show distinct signals for the nitrile, aromatic, and aliphatic carbons.

Based on analyses of similar 3,6-disubstituted phthalonitriles, the expected chemical shifts are as follows: nih.gov

A signal for the nitrile carbons (–C≡N) is characteristically found around δ 116-117 ppm. nih.govrsc.org

Signals for the aromatic carbons, with the carbons bearing the decyl substituents (C-3, C-6) appearing at a different chemical shift from the carbons bearing the nitrile groups (C-1, C-2) and the proton-bearing carbons (C-4, C-5). For a related structure, these appeared in the δ 130-146 ppm range. nih.gov

A series of signals in the aliphatic region (δ 14-32 ppm) corresponding to the ten distinct carbon environments in the decyl chains. nih.gov

| Carbon Environment (in this compound) | Expected Chemical Shift (δ, ppm) | Reference Analogue |

|---|---|---|

| -C≡N | ~116-117 | nih.govrsc.org |

| Aromatic Carbons (C-Ar) | ~130-146 | nih.gov |

| Aliphatic Carbons (-CH₂-, -CH₃) | ~14-32 | nih.gov |

Determination of Isomeric Ratios

The synthesis of octasubstituted phthalocyanines from 3,6-disubstituted phthalonitriles, such as this compound, is notable because it leads to the formation of a single structural isomer: the 1,4,8,11,15,18,22,25-octasubstituted phthalocyanine. heeneygroup.comthieme-connect.de This specificity circumvents the complex issue of isomeric mixtures that often arise from other substitution patterns (e.g., from 3,5- or 4,5-disubstituted phthalonitriles). thieme-connect.dedcu.ie

In cases where mixtures of isomers are possible, such as in the statistical condensation of two different phthalonitriles, the resulting products typically include four constitutional isomers with distinct symmetries: C4h, D2h, C2v, and Cs. google.com The separation and quantification of these isomers are challenging due to their similar physical and chemical properties. dergipark.org.tr Researchers have employed techniques like High-Performance Liquid Chromatography (HPLC), often with specialized columns designed to leverage π-π interactions, to separate such isomeric mixtures. google.com Subsequent characterization by 1H-NMR spectroscopy allows for the assignment of structures to the separated isomers. google.comacs.org While a statistical condensation is expected to yield a 1:1:2:4 ratio of C4h:D2h:C2v:Cs isomers, the actual distribution can be influenced by reaction conditions such as temperature and the choice of catalyst or base. google.com However, for phthalocyanines derived solely from this compound, this complexity is avoided, yielding a product with a singular, well-defined substitution pattern. heeneygroup.comthieme-connect.de

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

FT-IR spectroscopy is an indispensable tool for monitoring the conversion of phthalonitrile precursors into the phthalocyanine macrocycle. Its primary diagnostic feature is the strong, sharp absorption band corresponding to the nitrile (C≡N) group.

The successful cyclotetramerization of this compound into its corresponding octasubstituted phthalocyanine is unequivocally confirmed by the disappearance of the characteristic C≡N stretching vibration, which is typically observed in the range of 2227–2230 cm⁻¹ for the phthalonitrile precursor. mdpi.comjmchemsci.commdpi.com This change serves as the primary indicator that the nitrile functionalities have been consumed in the formation of the phthalocyanine's isoindole units. mdpi.com

Analysis of Characteristic Vibrational Modes

A detailed analysis of the FT-IR spectra for both the precursor and the final phthalocyanine product reveals key vibrational modes that define their molecular structure. For the metal-free octakis(decyl)phthalocyanine, the appearance of a new stretching vibration around 3300 cm⁻¹ is indicative of the inner-core N-H bonds, a feature absent in the starting phthalonitrile and in metallated phthalocyanine derivatives. mdpi.commdpi.com The spectra of both the precursor and the product are also characterized by strong absorptions in the 2850–2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of C-H bonds within the long decyl chains. jmchemsci.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| N-H Stretch | ~3300 | Phthalocyanine | mdpi.commdpi.com |

| Aromatic C-H Stretch | ~3080 | Phthalonitrile | jmchemsci.com |

| Aliphatic C-H Stretch | 2850 - 2960 | Both | jmchemsci.com |

| Nitrile (C≡N) Stretch | 2227 - 2230 | Phthalonitrile | mdpi.comjmchemsci.com |

| Aromatic C=C Stretch | ~1600 | Phthalocyanine | mdpi.com |

| Aliphatic C-H Bend | ~1450 | Phthalonitrile | jmchemsci.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within a material. nasa.govntu.edu.tw For phthalocyanine research, XPS is particularly valuable for analyzing the different chemical environments of nitrogen and carbon atoms in the macrocycle.

Studies on long-chain alkyl-substituted phthalocyanines, such as octakis(dodecyl)phthalocyanines, provide a direct analogue for what to expect from phthalocyanines derived from this compound. mdpi.comnih.govnih.gov XPS analysis can differentiate the core-level binding energies of nitrogen atoms based on their position and bonding within the phthalocyanine ring, as well as distinguish the carbon atoms of the aromatic core from those in the aliphatic side chains. nih.govacs.org

N 1s Core Level Analysis

The high-resolution N 1s XPS spectrum of a phthalocyanine is a powerful probe of its core structure. For a metal-free phthalocyanine, the N 1s envelope can be deconvoluted into distinct peaks corresponding to the different nitrogen environments. mdpi.comnih.gov There are three types of nitrogen atoms:

N-H: The two inner nitrogen atoms bonded to hydrogen atoms.

Nmeso: The four aza-bridging nitrogen atoms.

Ncore: The remaining two inner nitrogen atoms that are not protonated.

Upon metallation, for instance with zinc (N-Zn), the N-H and Ncore environments become four equivalent metal-coordinated nitrogens, simplifying the spectrum. mdpi.comnih.gov

| Nitrogen Type | Typical Binding Energy (eV) | Compound Type | Reference |

|---|---|---|---|

| N-H | ~399.6 - 399.8 | Metal-Free | nih.govacs.org |

| N-Zn | ~398.7 | Zinc Complex | acs.org |

| Nmeso (Aza-bridge) | ~398.2 | Metal-Free | nih.gov |

| Ncore (Pyrrole) | ~397.7 - 397.8 | Metal-Free | nih.govacs.org |

C 1s Core Level Analysis

The C 1s core level spectrum of an alkyl-substituted phthalocyanine is inherently more complex than the N 1s spectrum. It is composed of multiple overlapping peaks that correspond to the different carbon environments within the molecule. researchgate.net Deconvolution of the C 1s spectrum can distinguish between:

Aromatic carbons (C-C): Carbons within the benzene rings of the phthalocyanine macrocycle.

Pyrrole (B145914) carbons (C-N): The eight carbon atoms in the pyrrole units that are directly bonded to nitrogen atoms.

Aliphatic carbons (C-C/C-H): The numerous carbons of the decyl side chains.

Shake-up satellites: These are features at higher binding energies that arise from π-π* transitions in the aromatic system, and their presence is a characteristic signature of the conjugated phthalocyanine ring. researchgate.net

The main C 1s peak is typically assigned to the undifferentiated C-C bonds of the aromatic rings and the aliphatic chains, while a distinct, shifted component is attributed to the C-N bonds of the pyrrole rings. researchgate.net

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Unoccupied Electronic States

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Spectroscopy (XAS), is a powerful technique for probing the unoccupied electronic states (i.e., the Lowest Unoccupied Molecular Orbital, LUMO, and higher orbitals) of a molecule. scm.comresearchgate.net It is particularly effective for determining the orientation of molecules within thin films. kit.edu

The technique relies on the absorption of tunable, polarized X-rays, which excites a core electron (e.g., from the C 1s or N 1s level) into an unoccupied state. The resulting absorption spectrum has sharp resonance peaks corresponding to these transitions. For planar molecules like phthalocyanines, transitions into π* orbitals (which are oriented perpendicular to the molecular plane) and σ* orbitals (oriented parallel to the plane) have a strong angular dependence with respect to the incident polarized X-ray beam. researchgate.net By measuring spectra at different angles of incidence, the average orientation of the molecules relative to a substrate can be determined. researchgate.netresearchgate.net

The N K-edge NEXAFS spectrum is especially sensitive to the local electronic structure. scm.com It can differentiate between the pyrrole and aza-bridging nitrogen atoms and is strongly influenced by the presence and nature of the central metal ion. scm.comresearchgate.net This makes NEXAFS a highly sensitive tool for investigating the electronic properties of metallophthalocyanines and understanding how factors like substitution and metal coordination affect their unoccupied orbitals. rsc.orguwa.edu.au

Probing Unoccupied Electronic Structure

The unoccupied electronic states of phthalocyanine molecules, including the Lowest Unoccupied Molecular Orbital (LUMO), are critical to understanding their electron-accepting capabilities and performance in electronic devices. Inverse Photoemission Spectroscopy (IPES) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are principal techniques for investigating these empty orbitals. mpg.deuu.nl

IPES functions as the conceptual opposite of photoemission spectroscopy; it involves directing a beam of low-energy electrons at a sample and detecting the photons emitted as the electrons occupy previously empty states. researchgate.netresearchgate.net This provides a direct measure of the density of unoccupied states above the Fermi level. mdpi.com In studies of metal phthalocyanines (MPcs), IPES spectra reveal distinct features corresponding to the LUMO and higher-energy antibonding orbitals. mdpi.com For instance, in various MPc thin films, features below 3 eV are often attributed to states arising from the hybridization of metal 3d and ligand orbitals, while emissions above 3 eV are typically associated with purely organic empty orbitals of the phthalocyanine ring. mdpi.com

NEXAFS, a synchrotron-based technique, provides element-specific information about the unoccupied states by exciting core electrons (e.g., from carbon, nitrogen, or the central metal) into empty orbitals. mpg.de The resulting absorption spectra show sharp resonance peaks corresponding to transitions into unoccupied π* orbitals and broader features for transitions into σ* orbitals. mpg.de The polarization dependence of these transitions in NEXAFS is particularly powerful for determining the orientation of the molecules. mpg.denih.gov For example, in NiPc films, transitions to π* orbitals are maximized when the electric field vector of the X-rays is perpendicular to the molecular plane, while transitions to σ* orbitals are strongest when it is parallel. mpg.de

Key Research Findings from Spectroscopic Probes of Unoccupied States:

| Technique | Finding | Phthalocyanine System | Citation |

| IPES & NEXAFS | Identified unoccupied molecular orbitals and determined that the molecular planes are parallel to the Cu(110) surface. | NiPc, CuPC, H2PC on Ag(110) and Cu(100) | mpg.de |

| IPES | Revealed that IPES features below 3 eV originate from mixed metal-ligand orbitals, while those above 3 eV are from pure organic orbitals. | FePc, CoPc, CuPc on Au(111) | mdpi.com |

| NEXAFS | Used to selectively probe unoccupied states associated with the central metal and surrounding nitrogen atoms. | Titanium Phthalocyanines | uu.nl |

Studies of Molecular Orientation in Thin Films

The performance of phthalocyanine-based devices is critically dependent on the molecular orientation and packing within thin films. Spectroscopic methods are vital for elucidating this organization at the molecular level. NEXAFS spectroscopy is a premier tool for this purpose due to its sensitivity to the orientation of molecular orbitals relative to the polarized X-ray beam. mpg.denih.gov By varying the incidence angle of the synchrotron radiation and monitoring the intensity of π* and σ* resonances, the average tilt angle of the phthalocyanine macrocycles with respect to the substrate can be accurately determined. mpg.desquarespace.com Studies on chloroaluminum phthalocyanine (AlClPc) films have used angle-dependent NEXAFS to track changes in molecular orientation during chemical transformations. nih.gov

Other techniques like Fourier-transform infrared (FTIR) spectroscopy, particularly in reflection-absorption infrared spectroscopy (RAIR) mode, and Raman spectroscopy also provide orientational information. researchgate.net A comparison between normal incidence FTIR and RAIR spectra can show whether the molecular cores are arranged perpendicular or parallel to the surface. researchgate.net Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) complement these spectroscopic techniques by providing real-space images of the film morphology, revealing columnar structures and domain orientations. researchgate.netresearchgate.net For instance, studies on octasubstituted phthalocyanines have shown they self-assemble into cofacial rodlike aggregates, which form highly coherent multilayer films with the columns aligned. acs.org

Photoemission Spectroscopy (UPS, IPS, Resonant Photoemission) for Occupied Electronic States

Photoemission spectroscopy (PES) is a powerful surface-sensitive technique used to directly probe the energy distribution of occupied electronic states in molecules. diva-portal.orgaip.org It is based on the photoelectric effect, where irradiating a material with photons of sufficient energy leads to the emission of electrons. aip.org The kinetic energy of these photoelectrons is measured, which allows for the calculation of their binding energy within the material. aip.org In the context of phthalocyanines derived from precursors like this compound, PES provides crucial data on the highest occupied molecular orbital (HOMO), valence band structure, and interfacial electronic phenomena. aip.org

Investigation of Occupied Electronic Levels

Ultraviolet Photoemission Spectroscopy (UPS) and X-ray Photoemission Spectroscopy (XPS) are the two main variants of PES. UPS uses ultraviolet photons (typically from He I or He II lamps) to probe the valence electron region with high resolution, providing detailed information about the molecular orbitals involved in chemical bonding and charge transport, such as the HOMO. aip.org XPS employs X-rays to access deeper core-level electrons, which provides information about the elemental composition and chemical environment of the atoms. diva-portal.orgaip.org

For substituted phthalocyanines, XPS is particularly useful for differentiating between the various nitrogen atoms within the macrocycle. mdpi.com For example, in metal-free phthalocyanines, distinct binding energies can be resolved for the inner-core nitrogens bonded to hydrogen (N-H) and those that are not (Ncore). mdpi.comnih.gov The bridging aza-nitrogens (Nmeso) also have a characteristic binding energy. mdpi.comnih.gov Upon metallation, the core nitrogen signals shift as they coordinate to the central metal (N-M). mdpi.comnih.gov A study on non-peripherally octakis(dodecyl)phthalocyanine, a close analogue to a decyl-substituted derivative, used XPS to identify these different nitrogen environments. mdpi.com

Table of Representative N 1s Binding Energies in Phthalocyanines:

| Nitrogen Type | Typical Binding Energy (eV) | Phthalocyanine System | Citation |

| N-H | ~399.6 - 399.8 | Metal-free octakis(dodecyl)phthalocyanine | mdpi.comnih.gov |

| Nmeso (aza-bridge) | ~398.1 - 398.2 | Metal-free and metallated phthalocyanines | mdpi.comnih.gov |

| Ncore (unprotonated) | ~397.7 - 397.8 | Metal-free octakis(dodecyl)phthalocyanine | mdpi.comnih.gov |

| N-Zn | ~398.7 | Zinc octakis(dodecyl)phthalocyanine | nih.gov |

Binding energies are approximate and can vary based on molecular structure and experimental conditions.

Valence Band Structure Analysis

In peripherally substituted phthalocyanines, such as those with long alkyl chains like decyl groups, the substituents themselves contribute to the valence band structure. aip.org A UPS study on 1,4-octa-alkyl-substituted zinc phthalocyanines showed that additional, broad features appear in the valence spectra in the 5–12 eV binding energy range. aip.org The intensity of these features increases with the length of the alkyl chains and are assigned to contributions from the C 2p orbitals of the alkyl groups. aip.org While these bulky substituents are primarily added to improve solubility, they also directly impact the electronic signature of the molecule. aip.org

Examination of Intermolecular Charge Transfer Effects

Intermolecular charge transfer is a fundamental process at the interface between two different molecules or between a molecule and a substrate. nih.govbeilstein-journals.org This phenomenon can be studied using photoemission spectroscopy by observing shifts in the core and valence level spectra. When charge is transferred from one material to another, it creates an interface dipole, which causes a rigid shift of the entire spectrum of the affected material to higher or lower binding energy. nih.govbeilstein-journals.org

For phthalocyanines, charge transfer effects are often investigated at interfaces with electron-donating or electron-accepting materials. beilstein-journals.org Scanning tunneling spectroscopy (STS), a related technique, can also probe these effects by measuring the local density of states. nih.gov The introduction of electron-withdrawing or electron-donating substituents onto the phthalocyanine macrocycle can significantly alter its tendency to participate in charge transfer. nih.gov The efficiency of intramolecular charge transfer (ICT) can be correlated with the molecule's reduction potential, which is influenced by these peripheral groups. nih.gov

Mass Spectrometry (MALDI-TOF, High-Resolution Mass Spectrometry) for Molecular Weight Determination

Mass spectrometry is an essential analytical technique for confirming the successful synthesis of target molecules by providing a precise determination of their molecular weight. For large, often sparingly soluble molecules like substituted phthalocyanines, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly effective. elsevierpure.comacs.org In this method, the analyte is co-crystallized with a matrix that strongly absorbs laser energy. A laser pulse desorbs and ionizes the matrix and analyte, and the ions are accelerated into a field-free drift tube. mdpi.com Their time of flight to the detector is proportional to their mass-to-charge ratio, allowing for accurate molecular weight measurement. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides even greater precision, enabling the determination of the elemental formula of a compound by distinguishing between ions of very similar nominal mass. colab.ws Both MALDI-TOF and HRMS are routinely used to characterize precursor phthalonitriles and the final phthalocyanine products. elsevierpure.comcolab.ws For example, the synthesis of phthalocyanines from 3,6-disubstituted phthalonitriles is confirmed when the mass spectrum shows the expected molecular ion peak for the cyclotetramerized product. researchgate.netjmchemsci.com

Table of Exemplary Mass Spectrometry Data for Phthalonitrile Precursors:

| Compound | Technique | Calculated Mass (m/z) | Found Mass (m/z) | Citation |

| 3,6-Bis(butylthio)phthalonitrile | FAB-MS | 304.52 | 305 | jmchemsci.com |

| 3,6-Bis(hexylthio)phthalonitrile | FAB-MS | 360.64 | 361 | jmchemsci.com |

| 3,6-Bis(octylthio)phthalonitrile | FAB-MS | 416.76 | 417 | jmchemsci.com |

| Aldehyde-substituted ZnPc | MALDI-TOF-MS | 1342.52 [M+H]⁺ | 1342.98 | researchgate.net |

Note: The table includes examples of similar substituted phthalonitriles to illustrate the application of the technique. FAB-MS is an older ionization technique with similar principles to MALDI for this application.

Polymerization of Phthalonitrile Derivatives

Phthalonitrile (B49051) Resin Formation and Curing Processes

The formation of phthalonitrile resins is an addition polymerization reaction that transforms monomeric precursors into a densely cross-linked polymer network. kpi.ua This process is typically performed by heating the phthalonitrile monomer in its molten state for extended periods at high temperatures. google.com The curing process involves the reaction of the terminal cyano groups to form a network composed of stable heterocyclic structures, such as isoindoline (B1297411), triazine, and phthalocyanine (B1677752) rings. researchgate.netresearchgate.net This thermal polymerization can exhibit self-promoted curing behavior, although the reaction can be slow and require high temperatures. researchgate.net